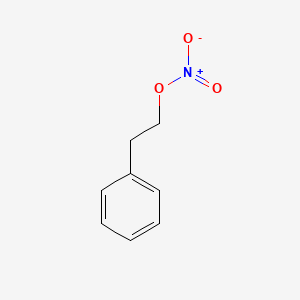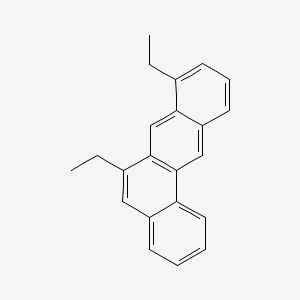
Benz(a)anthracene, 6,8-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 6,8-diethyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings
Méthodes De Préparation
The synthesis of benz(a)anthracene derivatives, including 6,8-diethyl-benz(a)anthracene, typically involves several steps. Common synthetic routes include:
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of aromatic compounds using catalysts like aluminum chloride.
Elbs Reaction: This method involves the cyclodehydration of diaryl ketones.
Aromatic Cyclodehydration: This process involves the formation of polycyclic aromatic compounds through the cyclization of aromatic precursors.
Metal-Catalyzed Reactions: Recent advancements have seen the use of metal catalysts to facilitate the formation of complex PAHs from simpler aromatic compounds.
Analyse Des Réactions Chimiques
Benz(a)anthracene, 6,8-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.
Substitution: Common reagents for substitution reactions include halogens and nitro groups, which can replace hydrogen atoms on the aromatic rings.
Cyclization: This reaction involves the formation of additional rings, often facilitated by heat or catalysts
Applications De Recherche Scientifique
Benz(a)anthracene, 6,8-diethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research often focuses on its interactions with biological molecules and its potential effects on living organisms.
Medicine: Studies investigate its potential as a therapeutic agent or its role in disease mechanisms.
Mécanisme D'action
The mechanism of action of benz(a)anthracene, 6,8-diethyl- involves its interaction with various molecular targets. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene, 6,8-diethyl- can be compared to other similar compounds, such as:
Benz(a)anthracene, 7,12-dimethyl-: This compound has similar structural features but differs in the position and number of methyl groups.
Benz(a)anthracene, 8,12-dimethyl-: Another derivative with different substitution patterns, affecting its chemical and physical properties
These comparisons highlight the unique properties of benz(a)anthracene, 6,8-diethyl-, such as its specific substitution pattern, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
36911-94-1 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
6,8-diethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-3-15-9-7-10-18-13-22-19-11-6-5-8-17(19)12-16(4-2)21(22)14-20(15)18/h5-14H,3-4H2,1-2H3 |
Clé InChI |
RHTUEBPQRSQIMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=CC3=C(C=C21)C(=CC4=CC=CC=C43)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
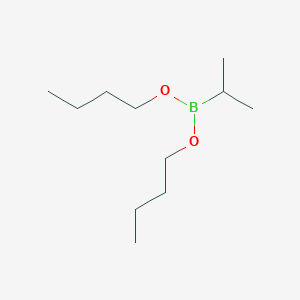
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
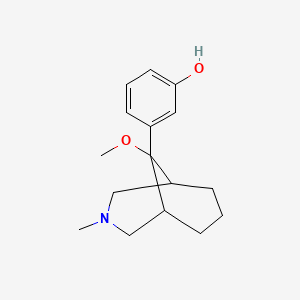
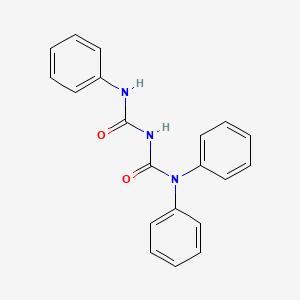

![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
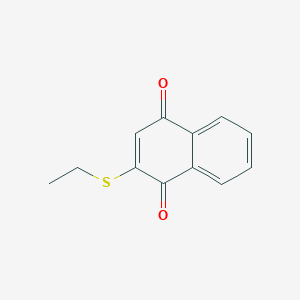
![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

